Phenylephrine-3-O-sulfate

描述

Phenylephrine-3-O-sulfate (PE-3S) is a major phase 2 metabolite of phenylephrine (PE), a selective α1-adrenergic receptor agonist used for nasal decongestion and hypotension . PE-3S is formed via sulfation at the 3-hydroxyl group of the phenyl ring, mediated predominantly by sulfotransferase isoform 1A3 (SULT1A3) in the intestinal wall during first-pass metabolism . This conjugation significantly reduces oral bioavailability, as PE-3S lacks the pharmacological activity of its parent compound .

准备方法

合成路线和反应条件: 苯肾上腺素-3-O-硫酸盐通过苯肾上腺素的硫酸化合成。 该过程涉及使用硫酸转移酶,硫酸转移酶从供体分子(如3’-磷酸腺苷-5’-磷酸硫酸盐)转移硫酸基团到苯肾上腺素 .

工业生产方法: 苯肾上腺素-3-O-硫酸盐的工业生产通常涉及使用重组酶和人肠道胞质。 该过程针对高产量和高纯度进行了优化,确保该化合物适合药代动力学和代谢研究 .

化学反应分析

反应类型: 苯肾上腺素-3-O-硫酸盐主要经历硫酸化,这是II期代谢反应。 该反应由硫酸转移酶催化,导致形成硫酸结合物 .

常见试剂和条件:

试剂: 3’-磷酸腺苷-5’-磷酸硫酸盐,硫酸转移酶。

主要产物: 硫酸化反应的主要产物是苯肾上腺素-3-O-硫酸盐本身。 该化合物比其母体分子苯肾上腺素更易溶于水,主要通过肾脏排泄 .

科学研究应用

Pharmacokinetics and Metabolism Studies

Phenylephrine-3-O-sulfate plays a crucial role in understanding the metabolism of phenylephrine. Research indicates that this sulfate metabolite is formed primarily through the action of sulfotransferase enzymes, which transfer sulfate groups to phenylephrine. This process is essential for studying the pharmacokinetics of phenylephrine as it affects the drug's bioavailability and therapeutic efficacy.

Case Study: Analytical Methods Development

A study focused on developing analytical assays to quantify this compound and other metabolites highlighted the importance of this compound in pharmacokinetic studies. The researchers synthesized this compound using both chemical and biosynthetic methods, achieving higher yields through chemical synthesis . This advancement allows for more accurate assessments of phenylephrine's metabolism in vivo.

Therapeutic Investigations

This compound is being investigated for its potential therapeutic effects, particularly in enhancing the efficacy of phenylephrine as a decongestant and vasopressor.

Meta-Analysis Findings

A meta-analysis assessing the efficacy of oral phenylephrine indicated that while the parent compound has been deemed effective as a nasal decongestant, the role of its metabolites, including this compound, in modulating these effects is significant . This underscores the need for further research into how sulfation impacts therapeutic outcomes.

Biological Studies

In biological research, this compound is utilized to study drug metabolism within human intestinal cells. Understanding how this metabolite interacts with intestinal enzymes can provide insights into variations in drug absorption and efficacy among different populations.

Research on Bioavailability

Research has shown that co-administration strategies involving generally recognized as safe (GRAS) compounds can enhance the oral bioavailability of phenylephrine by inhibiting its sulfation pathway . This approach aims to reduce the first-pass metabolism that diminishes the drug's effectiveness.

Analytical Chemistry Applications

The development of analytical methods for detecting sulfated metabolites like this compound is crucial in pharmaceutical research. These methods facilitate the quantification of metabolites in biological samples, aiding in pharmacokinetic studies and drug formulation development.

Methodological Advances

Recent advancements include high-performance liquid chromatography (HPLC) techniques that improve detection sensitivity and specificity for this compound and its parent compound . Such methods are vital for ensuring accurate dosing and understanding metabolic pathways.

Industrial Applications

In industrial settings, this compound is utilized to develop analytical methods for detecting sulfated metabolites in various formulations. Its role in quality control processes ensures that pharmaceutical products meet safety and efficacy standards.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Pharmacokinetics | Studying metabolism via sulfation; impacts bioavailability and therapeutic efficacy |

| Therapeutic Investigations | Investigating potential enhancements to decongestant effects; role in drug efficacy |

| Biological Studies | Understanding interactions with intestinal enzymes; implications for drug absorption variability |

| Analytical Chemistry | Development of sensitive detection methods for quantifying metabolites |

| Industrial Applications | Quality control in pharmaceutical formulations; ensuring compliance with safety standards |

作用机制

苯肾上腺素-3-O-硫酸盐通过其母体化合物苯肾上腺素发挥作用,苯肾上腺素是一种α1肾上腺素受体激动剂。 苯肾上腺素通过刺激α1肾上腺素受体引起血管收缩,导致血压升高和鼻腔充血减轻 . 苯肾上腺素硫酸化形成苯肾上腺素-3-O-硫酸盐是一个代谢过程,它增强了化合物的溶解性和排泄 .

类似化合物:

苯肾上腺素: 苯肾上腺素-3-O-硫酸盐的母体化合物,用作鼻腔减充血剂和血管收缩剂.

伪麻黄碱: 另一种鼻腔减充血剂,作用于α和β肾上腺素受体,但具有不同的代谢途径.

麻黄碱: 一种非选择性肾上腺素激动剂,激活α和β受体.

独特性: 苯肾上腺素-3-O-硫酸盐的独特性在于其通过苯肾上腺素的硫酸化形成的特殊方式。 这种代谢过程显着影响苯肾上腺素的药代动力学和排泄,使苯肾上腺素-3-O-硫酸盐成为研究药物代谢和药代动力学的重要化合物 .

相似化合物的比较

Key Chemical Properties

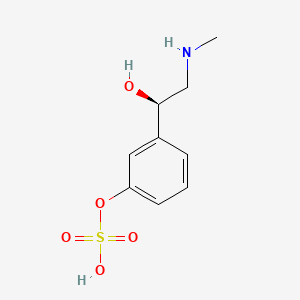

PE-3S is structurally characterized by a sulfate ester group at the 3-position of the phenolic ring (see Figure 1), which distinguishes it from other PE metabolites like Phenylephrine Glucuronide .

Comparison with Structurally and Functionally Related Compounds

Phenylephrine Glucuronide

PE Glucuronide is another phase 2 metabolite of phenylephrine, formed via UDP-glucuronosyltransferase (UGT)-mediated conjugation. Unlike PE-3S, glucuronidation occurs less frequently in humans due to the high affinity of PE for SULT1A3 over UGTs .

Key Finding: Sulfation dominates over glucuronidation in PE metabolism due to SULT1A3's high activity toward phenolic monoamines .

Epinephrine Sulfate

Epinephrine sulfate is a structurally analogous phenylsulfate metabolite of epinephrine. Both compounds belong to the phenylsulfate subclass but differ in pharmacological outcomes.

| Parameter | PE-3S | Epinephrine Sulfate |

|---|---|---|

| Parent Compound | Phenylephrine | Epinephrine |

| Biological Role | Inactive metabolite | Potential biomarker |

| Structural Features | 3-O-sulfate, α1-agonist | 4-O-sulfate, β/α-agonist |

| Enzyme Involved | SULT1A3 | SULT1A3/SULT1A1 |

Key Finding : Epinephrine sulfate retains partial adrenergic activity, unlike PE-3S, highlighting the impact of sulfation position on bioactivity .

Dopamine and Terbutaline

Dopamine and terbutaline are phenolic monoamines and SULT1A3 substrates, sharing metabolic pathways with PE.

| Parameter | PE-3S | Dopamine Sulfate | Terbutaline Sulfate |

|---|---|---|---|

| Bioactivity | Inactive | Inactive | Reduced β2-agonism |

| Sulfation Efficiency | High (Km = 2.1 μM) | Moderate (Km = 8.4 μM) | Low (Km = 15.6 μM) |

| Clinical Impact | Limits PE bioavailability | Linked to neurotoxicity | Prolongs half-life |

Key Finding : PE-3S exhibits higher sulfation efficiency than dopamine or terbutaline, explaining its prominence as a metabolite .

Research Implications and Data Gaps

生物活性

Phenylephrine-3-O-sulfate (PES) is an important metabolite of phenylephrine, a widely used α1-adrenergic receptor agonist primarily employed as a nasal decongestant. This article explores the biological activity of PES, focusing on its pharmacokinetics, metabolic pathways, and physiological effects, supported by data tables and relevant research findings.

Overview of Phenylephrine and Its Metabolism

Phenylephrine is extensively metabolized in the body, particularly through sulfation to form PES. The metabolic pathways include:

- Sulfation : This occurs predominantly in the intestinal wall and liver, with sulfotransferase enzymes (SULTs) playing a crucial role in converting phenylephrine to PES.

- Oxidative Deamination : Catalyzed by monoamine oxidase (MAO), this pathway leads to the formation of other metabolites such as 3-hydroxymandelic acid.

- Glucuronidation : Another significant metabolic route that contributes to the elimination of phenylephrine from the body.

The systemic bioavailability of phenylephrine is approximately 40% due to extensive first-pass metabolism, which significantly influences its therapeutic efficacy and safety profile .

Pharmacokinetics of this compound

The pharmacokinetics of PES are characterized by its formation as a major metabolite during the first-pass metabolism of phenylephrine. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Oral Bioavailability | ~40% |

| Peak Plasma Concentration | 1-2 hours post-administration |

| Half-Life | 2-3 hours |

| Volume of Distribution | 200-500 liters |

PES exhibits a rapid onset of action when administered via non-oral routes, such as intranasal or intravenous administration, where first-pass metabolism is bypassed .

Biological Activity and Mechanisms

PES acts primarily through the α1-adrenergic receptors, similar to phenylephrine. However, its efficacy can be influenced by several factors:

- Sulfation Pathway : The sulfation process is generally a high-affinity but low-capacity pathway, meaning that while it effectively converts phenylephrine to PES, it can lead to variability in drug absorption and efficacy .

- Inhibition Studies : Research has indicated that co-administration of certain compounds can inhibit the sulfation pathway, potentially enhancing the bioavailability of phenylephrine by reducing its conversion to PES. This strategy may help mitigate the extensive first-pass metabolism observed with oral administration .

- Clinical Implications : The presence of PES in circulation can influence the pharmacodynamics of phenylephrine. Studies have shown that higher concentrations of PES correlate with reduced systemic exposure to phenylephrine itself, suggesting a complex interplay between these metabolites during therapeutic use .

Case Studies and Research Findings

Several studies have investigated the biological activity and metabolism of PES:

- Study on Direct Detection Methods : A novel hydrophilic interaction liquid chromatography (HILIC) method was developed for the direct detection of PES alongside phenylephrine. This method allows for improved sensitivity and has been crucial for studying enzyme kinetics related to PES formation .

- Pharmacokinetic Studies : A randomized controlled trial assessed the pharmacokinetics of different doses of phenylephrine. It was found that as doses increased, systemic exposure to both phenylephrine and its sulfate conjugates varied significantly, highlighting the importance of understanding these metabolic pathways for optimizing therapeutic regimens .

常见问题

Basic Research Questions

Q. What analytical techniques are most effective for identifying and quantifying Phenylephrine-3-O-sulfate in biological matrices?

- Methodology : Use high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for precise quantification. Validate methods per ICH guidelines, including specificity, linearity, and recovery rates. Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation, particularly in complex matrices like plasma or urine .

- Experimental Design : Include internal standards (e.g., isotopically labeled analogs) to control matrix effects. Optimize extraction protocols (e.g., solid-phase extraction) to minimize interference from endogenous compounds .

Q. How does this compound differ from its parent compound, phenylephrine, in terms of pharmacokinetic properties?

- Methodology : Conduct comparative pharmacokinetic studies in animal models (e.g., rodents) using intravenous and oral administration. Measure plasma half-life, clearance, and volume of distribution. Use compartmental modeling to assess differences in absorption and elimination .

- Data Interpretation : Note that sulfation typically increases hydrophilicity, reducing blood-brain barrier penetration compared to phenylephrine. Validate via tissue distribution assays .

Q. What synthetic routes are available for producing high-purity this compound for experimental use?

- Methodology : Employ enzymatic sulfation using human sulfotransferase isoforms (e.g., SULT1A3) in vitro, followed by purification via preparative HPLC. Alternatively, use chemical sulfation with sulfur trioxide-pyridine complexes under controlled conditions .

- Quality Control : Confirm purity (>98%) via reverse-phase HPLC and characterize using Fourier-transform infrared spectroscopy (FTIR) to verify sulfation .

Advanced Research Questions

Q. What molecular mechanisms underlie the interspecies variability in this compound metabolism?

- Methodology : Perform in vitro assays using liver microsomes or hepatocytes from multiple species (human, rat, dog). Quantify sulfotransferase activity via LC-MS and correlate with protein expression levels (Western blotting). Apply kinetic modeling to compare catalytic efficiency (Km, Vmax) .

- Conflict Resolution : If data contradicts (e.g., higher activity in rodents vs. humans), investigate post-translational modifications or cofactor availability (e.g., PAPS levels) .

Q. How does this compound interact with drug transporters (e.g., OATPs, MRPs) in renal excretion?

- Methodology : Use transfected cell lines (HEK293 or MDCK) overexpressing specific transporters. Conduct uptake/inhibition assays with radiolabeled this compound. Apply Michaelis-Menten kinetics to determine transporter affinity .

- Experimental Design : Include probenecid (OAT inhibitor) as a control. Validate findings in knockout animal models to confirm transporter dependency .

Q. What role does this compound play in modulating adrenergic receptor activity compared to its parent compound?

- Methodology : Perform functional assays (e.g., cAMP accumulation) in HEK293 cells expressing α- or β-adrenergic receptors. Compare dose-response curves of phenylephrine and its metabolite. Use molecular docking simulations to predict binding affinity differences .

- Data Analysis : Statistically analyze EC50 values using non-linear regression. Address contradictions (e.g., partial agonism) by testing receptor subtypes or allosteric modulation .

Q. Methodological Frameworks for Research Design

- FINER Criteria : Ensure questions are Feasible (e.g., access to synthetic standards), Interesting (novelty in sulfated metabolite dynamics), Novel (unexplored transporter interactions), Ethical (animal model justification), and Relevant (implications for drug safety) .

- PICOT Framework : Structure clinical questions (e.g., "In hypertensive patients [Population], how does this compound [Intervention] compare to phenylephrine [Comparison] in reducing renal clearance [Outcome] over 24 hours [Time]?") .

Q. Data Contradiction Management

属性

IUPAC Name |

[3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO5S/c1-10-6-9(11)7-3-2-4-8(5-7)15-16(12,13)14/h2-5,9-11H,6H2,1H3,(H,12,13,14)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNPCQQLCTVIPNU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)OS(=O)(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242184-39-9 | |

| Record name | Phenylephrine-3-O-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1242184399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE-3-O-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N3208T8VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。